1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
Description
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-pyridinyl group at the N-1 position and a 3-(2,3,4-trimethoxyphenyl)acryloyl moiety at the N-4 position. Its molecular formula is C22H23N3O4, with an average molecular weight of 393.44 g/mol. The compound features a conjugated acryloyl linker, which enhances rigidity and may influence binding interactions with biological targets. This compound is of interest in medicinal chemistry for its structural similarity to bioactive arylpiperazines, particularly in antiviral and antibacterial contexts .
Properties
IUPAC Name |
(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGVQMKTCSLLH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related arylpiperazine derivatives:
Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives
Key Comparative Insights:
Substituent Positioning and Bioactivity The 2,3,4-trimethoxyphenyl group in the target compound distinguishes it from analogs with 3,4,5-trimethoxy () or single-methoxy substituents (). The 2,3,4 pattern may optimize π-π stacking or hydrogen bonding in hydrophobic pockets, as seen in antiviral arylpiperazines . viral enzymes) .
Linker Flexibility and Rigidity The acryloyl linker in the target compound provides rigidity compared to flexible chains in HBK derivatives (). This rigidity may improve binding specificity, as observed in delavirdine’s anti-HIV activity .
Electronic and Steric Effects
- Chlorine () and fluorine () substituents introduce distinct electronic profiles. Chlorine’s electron-withdrawing nature may enhance stability, while fluorine’s small size improves bioavailability.
- The pyridinyl group in the target compound and contrasts with phenyl or methoxyphenyl in other analogs. Pyridinyl’s nitrogen may engage in hydrogen bonding, critical for enzyme inhibition (e.g., HIV reverse transcriptase) .
However, its trimethoxyphenyl group may confer broader-spectrum activity compared to delavirdine’s indole moiety . Antibacterial arylpiperazines () highlight the scaffold’s versatility, though the target’s trimethoxy and pyridinyl groups may shift activity toward eukaryotic targets (e.g., viral or CNS receptors) .
Research Findings and Data
Antiviral Potential (Hypothetical)
- Structural analogs like delavirdine () and 6-aminoquinolones () demonstrate that arylpiperazines with pyridinyl or trimethoxyphenyl groups inhibit viral enzymes. The target compound’s combination of these groups may synergistically enhance binding to viral targets .
- Molecular docking studies (extrapolated from ) suggest that the 2,3,4-trimethoxy pattern could mimic natural substrates in viral polymerases, while the acryloyl linker stabilizes the compound in hydrophobic active sites.
Antibacterial Activity (Inferred)
- Cinnamyl-derived arylpiperazines () with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli indicate that the target’s acryloyl group may retain antibacterial efficacy. However, the bulky trimethoxy group could reduce penetration in Gram-negative bacteria .
Pharmacokinetic Considerations
- Metabolic stability : Trimethoxy groups are prone to demethylation, but the 2,3,4 arrangement may slow enzymatic degradation compared to 3,4,5-trimethoxy derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
